Copper arsenate

Cu3(AsO4)2.4H2O

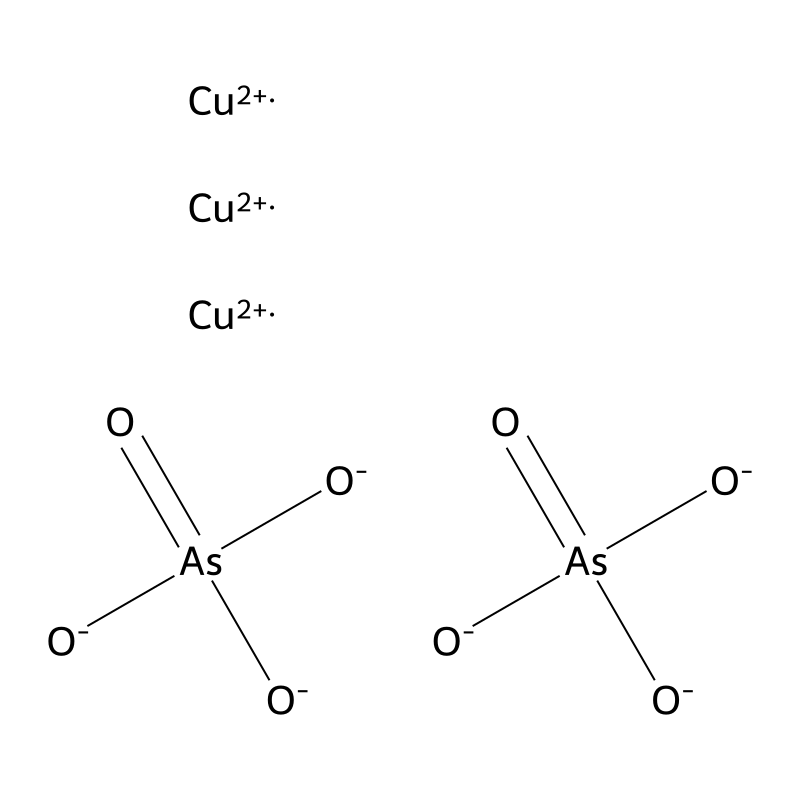

As2Cu3O8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cu3(AsO4)2.4H2O

As2Cu3O8

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Arsenic Remediation

One potential application of copper arsenate is in the stabilization and immobilization of arsenic in contaminated soils and water. Copper arsenate has low solubility, which could help to prevent arsenic from leaching into the environment. Research is ongoing to determine the effectiveness and long-term stability of copper arsenate for this purpose [].

Material Science

The unique crystal structure and properties of certain copper arsenates make them interesting materials for scientific research. Some studies have explored the potential use of copper arsenates in areas like:

- Pigments: Historically, copper arsenate minerals were used as pigments, and some research explores their potential for use in modern paints or coatings due to their color and stability [].

- Semiconductors: Specific copper arsenate compounds exhibit semiconducting properties, and researchers are investigating their potential applications in electronics or solar cells [].

Copper arsenate can be synthesized through several methods:

- Direct Reaction: Combining copper(II) oxide or copper(II) sulfate with arsenic acid or sodium arsenate in an aqueous solution.

- Precipitation: Mixing solutions of copper(II) salts with sodium arsenate under controlled conditions to precipitate copper arsenate.

- Thermal Decomposition: Heating mixtures of copper salts and arsenic compounds under specific conditions to yield copper arsenate.

These methods allow for the production of copper arsenate in varying purities and particle sizes depending on the intended application.

Studies on the interactions of copper arsenate focus on its behavior in biological systems and environmental contexts. Research indicates that copper arsenate can bioaccumulate in aquatic organisms, leading to toxic effects at higher trophic levels. Its interaction with soil microorganisms also raises concerns about the long-term ecological impact of its use as a pesticide . Additionally, interactions with other chemicals can lead to the formation of more toxic compounds, necessitating careful handling and usage protocols.

Several compounds share similarities with copper arsenate in terms of composition or application:

| Compound Name | Composition | Primary Use | Toxicity Level |

|---|---|---|---|

| Chromated Copper Arsenate | Chromium, Copper, Arsenic | Wood preservative | High |

| Copper Arsenite | Copper, Arsenic | Fungicide/Insecticide | Very High |

| Lead Arsenate | Lead, Arsenic | Insecticide | Extremely High |

| Sodium Arsenate | Sodium, Arsenic | Herbicide | High |

Uniqueness of Copper Arsenate:

- Unlike chromated copper arsenate which contains chromium (a potential carcinogen), copper arsenate is primarily composed of copper and arsenic.

- Copper arsenite is another related compound but primarily serves different agricultural purposes.

- The specific combination of copper and arsenic in copper arsenate contributes to its unique properties as both a fungicide and insecticide while also posing significant health risks.

Physical Description

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H361: Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Irritant;Health Hazard

Other CAS

13478-34-7

7778-41-8

Wikipedia

General Manufacturing Information

Arsenic acid (H3AsO4), copper(2+) salt (2:3): INACTIVE